N1-Methyladenosine

Catalog No.
S1493221
CAS No.
15763-06-1
M.F
C11H15N5O4
M. Wt
281.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Methyladenosine

CAS Number

15763-06-1

Product Name

N1-Methyladenosine

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3

InChI Key

GFYLSDSUCHVORB-UHFFFAOYSA-N

SMILES

Array

Synonyms

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-imino-1-methyl-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol;

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

The exact mass of the compound 1-Methyladenosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. It belongs to the ontological category of methyladenosine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N1-Methyladenosine (m1A) is a critical epitranscriptomic RNA modification characterized by the methylation of the N1 position of the adenine ring. Commercially procured as a high-purity reference standard or a phosphoramidite precursor, m1A is fundamentally distinct from its more abundant isomer, N6-methyladenosine (m6A). The N1-methyl group introduces a permanent positive charge at physiological pH and sterically blocks canonical Watson-Crick base pairing, leading to localized RNA duplex destabilization [1]. For industrial and laboratory buyers, the procurement of authentic m1A is primarily driven by the need for precise LC-MS/MS calibration, the synthesis of structurally modified antisense oligonucleotides (ASOs), and the development of substrate-specific demethylase assays [2].

Substituting N1-Methyladenosine with generic adenosine or the isobaric N6-methyladenosine (m6A) critically compromises both structural biology applications and RNA synthesis workflows. Unlike m6A, which is neutral and chemically stable under standard basic conditions, m1A is highly sensitive to alkaline environments and readily undergoes a base-catalyzed Dimroth rearrangement to form m6A [1]. This processability constraint dictates that buyers synthesizing m1A-containing oligonucleotides cannot use standard ammonium hydroxide deprotection protocols; they must instead procure compatible mild reagents, such as triethylamine hydrogen fluoride, to prevent sequence corruption [2]. Furthermore, substituting m1A with m6A in enzymatic assays fails entirely, as specific demethylases like ALKBH3 strictly require the N1-methylated topology for target recognition [1].

Alkaline Processability and Dimroth Rearrangement Susceptibility

During the post-synthetic deprotection of modified RNA, m1A exhibits severe instability under standard alkaline conditions, undergoing a base-catalyzed Dimroth rearrangement to m6A. Quantitative HPLC analysis demonstrates that standard deprotection yields near-complete conversion to m6A, whereas utilizing specialized mild deprotection (e.g., triethylamine hydrogen fluoride) preserves >95% of the m1A integrity [1]. In contrast, m6A is inherently stable under these alkaline conditions [2].

Evidence DimensionChemical stability during alkaline RNA deprotection
Target Compound DataUndergoes rapid Dimroth rearrangement to m6A under standard basic conditions
Comparator Or Baselinem6A (Stable under standard alkaline deprotection)
Quantified DifferenceRequires specialized fluoride-based or ultra-mild deprotection to maintain >95% structural integrity
ConditionsSolid-phase RNA synthesis deprotection protocols

Buyers procuring m1A phosphoramidites must simultaneously adopt and procure specialized mild deprotection reagents to prevent the total loss of the N1-methyl modification during synthesis.

Physicochemical Differentiation: pKa and Physiological Charge

The methylation at the N1 position fundamentally alters the acid-base properties of the adenine ring. m1A possesses a pKa of approximately 8.25, ensuring it carries a permanent positive charge at physiological pH (pH 7.4) [1]. This contrasts sharply with unmethylated adenosine, which has a pKa of ~3.5 and remains neutral [2]. This ~4.75 pH unit shift and resulting positive charge disrupt canonical Watson-Crick base pairing and introduce novel electrostatic interactions in 3D RNA structures.

Evidence DimensionNucleobase pKa and charge state at pH 7.4
Target Compound DatapKa ~ 8.25 (Positively charged)
Comparator Or BaselineAdenosine (pKa ~ 3.5, Neutral)
Quantified Difference~4.75 pH unit increase, resulting in a permanent positive charge under physiological conditions
ConditionsAqueous solution, physiological pH (7.4)

Material selection for advanced antisense oligonucleotide (ASO) design relies on this exact charge profile to engineer specific Hoogsteen pairing or localized RNA destabilization.

Analytical Resolution: Isobaric LC-MS/MS Separation

For epitranscriptomic quantification, m1A and m6A share an identical molecular weight (281.27 g/mol) and identical mass transitions (e.g., m/z 282 -> 150 for the protonated nucleoside). However, their distinct molecular shapes result in different chromatographic retention times. On Porous Graphitic Carbon (PGC) or HILIC columns, m1A exhibits shape-selective retention that allows baseline resolution from m6A [1]. Without an authentic m1A reference standard to establish this specific retention time, LC-MS/MS workflows cannot reliably distinguish between the two isomers [2].

Evidence DimensionLC-MS/MS chromatographic resolution
Target Compound DataDistinct retention time based on shape-selective interaction
Comparator Or Baselinem6A (Isobaric isomer, MW 281.27, identical mass transition)
Quantified DifferenceComplete baseline resolution on PGC/HILIC columns despite 100% mass transition overlap
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analytical laboratories must procure pure m1A standards to calibrate retention times; relying solely on mass transitions will result in false-positive m6A quantification.

Enzymatic Specificity: Demethylase Substrate Suitability

m1A serves as the exclusive authentic substrate for specific RNA demethylases, most notably ALKBH3. Assays evaluating ALKBH3 activity demonstrate stringent enzyme specificity dictated by the active site residues (Thr133/Asp194), which recognize the N1-methylated conformation [1]. Attempts to substitute m1A with the more common m6A modification result in a complete lack of catalytic turnover, as m6A cannot be processed by ALKBH3 [1].

Evidence DimensionSubstrate viability for ALKBH3 demethylase
Target Compound DataAuthentic, high-turnover substrate
Comparator Or Baselinem6A (Non-substrate)
Quantified DifferenceAbsolute requirement for N1-methylation; m6A yields 0% relative activity in ALKBH3 assays
ConditionsIn vitro enzymatic demethylation assays

Biopharmaceutical buyers screening for ALKBH3 inhibitors must procure m1A-containing substrates, as m6A or unmethylated adenosine will not generate the required baseline enzymatic activity.

Epitranscriptomic LC-MS/MS Standard Calibration

Because m1A and m6A are isobaric (MW 281.27) and share identical mass transitions, analytical laboratories must use high-purity m1A as a reference standard. It is required to establish exact chromatographic retention times on HILIC or PGC columns, ensuring accurate transcriptome-wide quantification without cross-contamination from the more abundant m6A signal [1].

Synthesis of Structurally Modified Antisense Oligonucleotides (ASOs)

m1A is incorporated into synthetic ASOs and RNA probes to intentionally disrupt Watson-Crick base pairing and introduce a localized positive charge (pKa 8.25). This application requires specialized procurement of both the m1A phosphoramidite and mild deprotection reagents (e.g., triethylamine hydrogen fluoride) to prevent Dimroth rearrangement during downstream processing [2].

High-Throughput Screening for ALKBH3 Inhibitors

In oncology and epigenetic drug discovery, m1A-modified oligonucleotides are the mandatory substrates for ALKBH3 demethylase assays. Because the enzyme cannot process m6A, procuring authentic m1A is the only viable method to establish baseline catalytic turnover for inhibitor screening workflows [3].

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

281.11240398 Da

Monoisotopic Mass

281.11240398 Da

Heavy Atom Count

20

Appearance

Assay:≥98%A crystalline solid

Other CAS

15763-06-1

Dates

Last modified: 08-15-2023

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